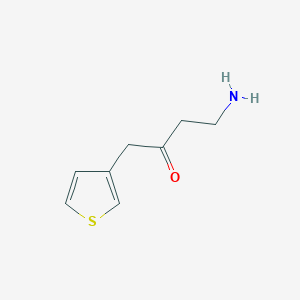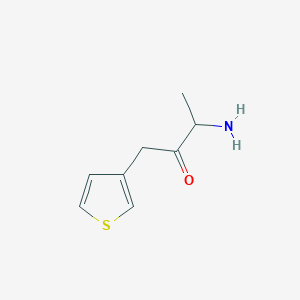![molecular formula C14H21ClO B13165923 ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)
({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 4-methylpentyl group connected through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 3-(chloromethyl)-4-methylpentanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of benzyl alcohol attacks the chloromethyl group, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Azide or thiol-substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various functionalized compounds.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its structural features contribute to the development of products with enhanced performance characteristics.
Mechanism of Action
The mechanism by which ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene exerts its effects depends on the specific reactions it undergoes. For instance, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack and form new bonds. The molecular targets and pathways involved vary based on the nature of the substituents introduced during these reactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 4-methylpentyl group.
Benzyl Alcohol: Contains a hydroxyl group instead of the chloromethyl group.
4-Methylpentanol: Lacks the benzene ring and chloromethyl group.
Uniqueness
({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is unique due to the combination of its benzene ring, chloromethyl group, and 4-methylpentyl group. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H21ClO |
|---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
[3-(chloromethyl)-4-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-12(2)14(10-15)8-9-16-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
InChI Key |
OTOGFRYALVOCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol](/img/structure/B13165859.png)

![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165875.png)



![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)



